molecular formula C8H14N2 B1372359 3-[(1-Cyclopropylethyl)amino]propanenitrile CAS No. 1042563-55-2

3-[(1-Cyclopropylethyl)amino]propanenitrile

Cat. No.: B1372359
CAS No.: 1042563-55-2
M. Wt: 138.21 g/mol
InChI Key: WYVAIYVIESPXOI-UHFFFAOYSA-N
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Description

3-[(1-Cyclopropylethyl)amino]propanenitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a cyclopropylethylamino group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopropylethyl)amino]propanenitrile typically involves the reaction of 3-bromopropanenitrile with 1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopropylethyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Cyclopropylethyl)amino]propanenitrile is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopropylethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the cyclopropylethylamino group can enhance the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Cyclopropylethyl)amino]propanenitrile is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(1-cyclopropylethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7(8-3-4-8)10-6-2-5-9/h7-8,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVAIYVIESPXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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